molecular formula C16H19Cl2N3O B10952009 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

Cat. No.: B10952009
M. Wt: 340.2 g/mol
InChI Key: LVCVBXUZOROZMJ-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide is a chemical compound with a molecular formula of C16H19Cl2N3O and a molecular weight of 340.25 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a dichlorobenzyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.

    Attachment of the Butanamide Group: The resulting intermediate is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide

InChI

InChI=1S/C16H19Cl2N3O/c1-4-6-15(22)19-16-10(2)20-21(11(16)3)9-12-13(17)7-5-8-14(12)18/h5,7-8H,4,6,9H2,1-3H3,(H,19,22)

InChI Key

LVCVBXUZOROZMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(N(N=C1C)CC2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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